
6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride is a chemical compound with the molecular formula C11H17N3. It has a molecular weight of 191.27 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, is a significant area of research. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring through a methylene bridge . The pyridine ring is a six-membered aromatic ring with one nitrogen atom, while the piperidine ring is a six-membered aliphatic ring with one nitrogen atom .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Anticancer Activity
The synthesis of piperazine-2,6-dione derivatives using various amines, including pyridin-3-ylmethanamine, has shown significant anticancer activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancers. This research highlights the potential of these compounds as a basis for developing new anticancer drugs (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Synthesis of Aza Sugars
Aza sugars, which have potential therapeutic applications, have been synthesized through the double reductive amination of dicarbonyl sugars with primary amines. This method demonstrates the versatility of amines in synthesizing complex molecules with potential biological activities (Baxter, E. W., & Reitz, A., 1994).
Modular Synthesis of Chiral 1,2-Dihydropyridines
The modular organocatalytic Mannich/Wittig/cycloisomerization sequence represents a novel method for synthesizing chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes. This process facilitates access to enantioenriched piperidines and pyridines, critical structural components in pharmaceuticals (Mu, B., Cui, X., Zeng, X., Yu, J., & Zhou, J., 2021).
Photoinduced Electron Transfer Promoted Cyclisations
Amines, including 1-[N-alkyl-N-(trimethylsilyl)methyl]amines tethered to proximate olefins, have been efficiently cyclized into pyrrolidines and piperidines through photoinduced electron transfer (PET) reactions. This mechanism highlights the utility of amines in synthesizing cyclic compounds with potential applications in medicinal chemistry (Pandey, G., Reddy, G. D., & Kumaraswamy, G., 1994).
Chemical Activation of Piperidine
The interaction of piperidine with formaldehyde in the Maillard reaction pathway has been studied, showing the formation of complex compounds from lysine. This research provides insights into the reactivity of piperidine and its potential to generate biologically relevant molecules (Nikolov, P., & Yaylayan, V., 2010).
Safety and Hazards
The safety information for 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride indicates that it is classified under GHS05 and GHS07 hazard pictograms . The compound is associated with hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions for the study and application of 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride and other piperidine derivatives are vast. These compounds play a significant role in the pharmaceutical industry, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAQBQFYZNTCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
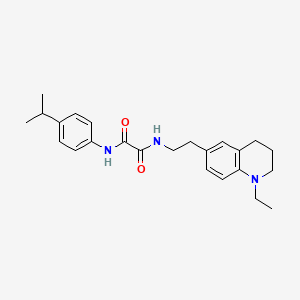
![N-[2-(diethylamino)-3-phenylpropyl]prop-2-enamide](/img/structure/B2848347.png)
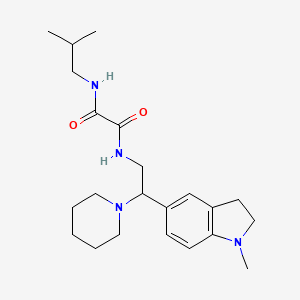
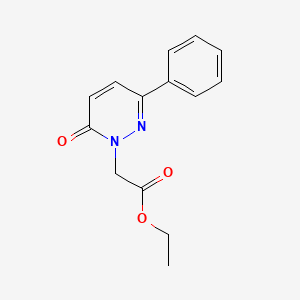
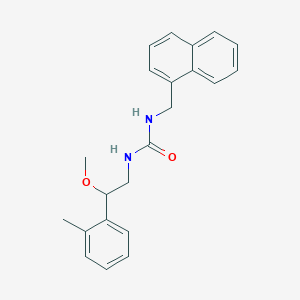

![4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2848353.png)

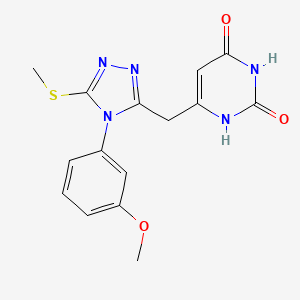


![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)


